

Spectroscopic Profile of Lithium Methanolate: An In-depth Technical Guide

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Compound of Interest

Compound Name: *lithium;methanolate*

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This technical guide provides a comprehensive overview of the spectroscopic data for lithium methanolate (LiOCH_3), a pivotal reagent in organic synthesis and materials science. Given its utility as a strong base and its role in the formation of lithium-ion battery electrolytes, a thorough understanding of its spectral characteristics is essential for reaction monitoring, quality control, and further research. This document collates available infrared (IR) and nuclear magnetic resonance (NMR) data, details experimental protocols for obtaining these spectra, and presents logical workflows for spectroscopic analysis.

Spectroscopic Data Presentation

The following tables summarize the available quantitative spectroscopic data for lithium methanolate. It is important to note that direct, experimentally-derived high-resolution spectra for pure lithium methanolate are not widely published. Therefore, the presented data is a combination of theoretical calculations and data from analogous compounds, as specified.

Infrared (IR) Spectroscopy Data

Comprehensive experimental IR spectra of pure, isolated lithium methanolate are not readily available in the literature. However, ab initio molecular orbital calculations have been performed to determine its vibrational frequencies. These calculated values provide a strong theoretical basis for spectral interpretation.

Table 1: Calculated Vibrational Frequencies for Lithium Methanolate (Dimer)

| Vibrational Mode | Calculated Frequency (cm ⁻¹) |
|------------------|--|
| C-H Stretch | 2800 - 3000 |
| C-O-Li Stretch | 1042 |

Note: These values are based on theoretical calculations and may differ slightly from experimental results. The C-O-Li stretching mode is a key identifier for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Experimental ¹H and ¹³C NMR data for lithium methanolate are not consistently reported in peer-reviewed literature. However, data for the closely related sodium methoxide (NaOCH₃) in deuterated methanol (methanol-d₄) is available and serves as a reliable analogue for predicting the spectral behavior of lithium methanolate. The chemical shifts are primarily influenced by the methoxide anion, with the cation (Li⁺ vs. Na⁺) having a lesser effect.

Table 2: ¹H and ¹³C NMR Chemical Shifts for Methoxide Anion (from Sodium Methoxide in Methanol-d₄)

| Nucleus | Chemical Shift (δ) in ppm | Multiplicity |
|-----------------|---------------------------|--------------|
| ¹ H | ~3.35 | Singlet |
| ¹³ C | ~49.0 | Singlet |

Note: Data is for sodium methoxide and is used here as a close analogue for lithium methanolate. The exact chemical shift may vary depending on concentration and solvent. The residual proton signal of methanol-d₄ typically appears around 3.31 ppm and the carbon signal around 49.15 ppm, which may overlap with the analyte signals.[\[1\]](#)

Experimental Protocols

Lithium methanolate is a hygroscopic and air-sensitive solid.^[2] Therefore, specialized handling techniques are required to obtain accurate spectroscopic data.

Infrared (IR) Spectroscopy Protocol

Objective: To obtain a transmission IR spectrum of solid lithium methanolate.

Methodology:

- **Sample Preparation (Inert Atmosphere):** All sample manipulations must be performed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent reaction with atmospheric moisture and carbon dioxide.
- **Mulling Technique:**
 - A small amount of solid lithium methanolate is ground into a fine powder using an agate mortar and pestle.
 - A drop of a mulling agent (e.g., Nujol - a mineral oil) is added to the powder. Nujol is used as it has a relatively simple IR spectrum with known peaks that can be subtracted from the final spectrum.
 - The mixture is ground further to create a smooth, uniform paste (a mull).
- **Sample Mounting:**
 - The mull is spread evenly onto an IR-transparent salt plate (e.g., KBr or NaCl).
 - A second salt plate is carefully placed on top to form a thin film of the sample.
 - This "sandwich" is then placed in an airtight, demountable cell holder for analysis.^[3]
- **Data Acquisition:**
 - A background spectrum of the clean, empty IR spectrometer is collected.

- The sample holder containing the lithium methanolate mull is placed in the spectrometer's sample compartment.
- The IR spectrum is recorded over the desired range (typically 4000-400 cm^{-1}).
- The resulting spectrum is corrected for the background and the known peaks of the mulling agent.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

Objective: To obtain ^1H and ^{13}C NMR spectra of lithium methanolate.

Methodology:

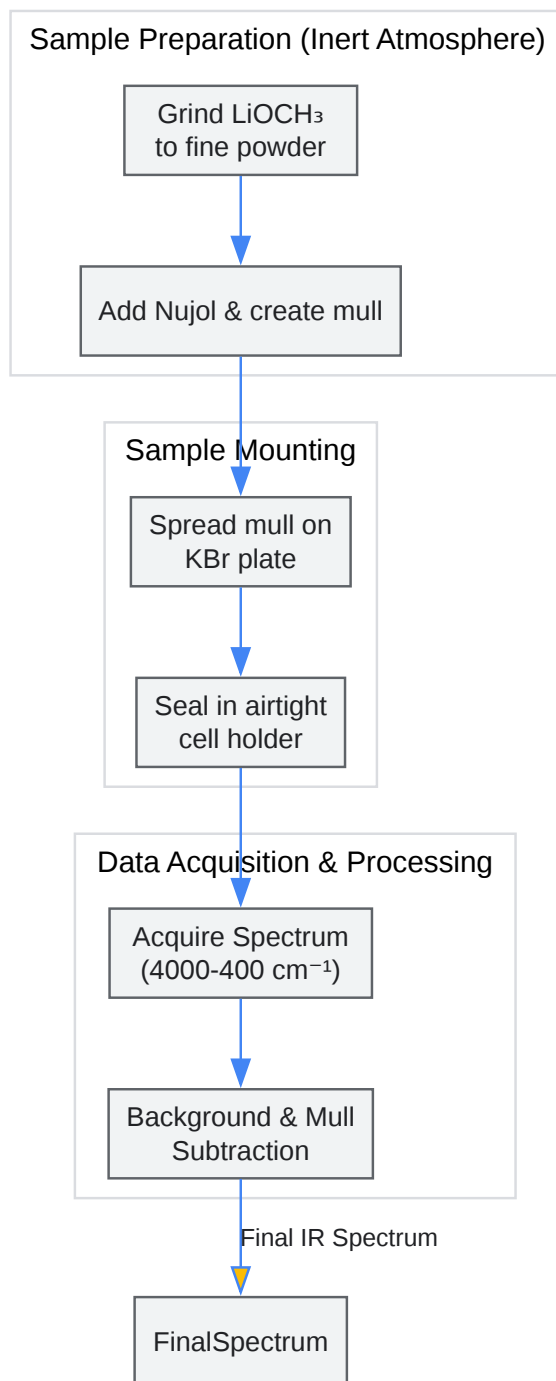
- Solvent Preparation: Deuterated methanol (methanol- d_4) should be dried over molecular sieves for at least 24 hours and degassed prior to use to remove residual water and dissolved oxygen.[4]
- Sample Preparation (Inert Atmosphere):
 - Inside a glovebox, a J. Young NMR tube or a standard NMR tube with a sealable cap is charged with approximately 5-10 mg of lithium methanolate for ^1H NMR, and 20-30 mg for ^{13}C NMR.
 - Using a gastight syringe, approximately 0.6-0.7 mL of the dried, degassed methanol- d_4 is added to the NMR tube.[4]
 - The tube is securely sealed before being removed from the glovebox.
- Data Acquisition:
 - The sample is carefully inserted into the NMR spectrometer.
 - The spectrometer is locked onto the deuterium signal of the solvent.
 - Standard ^1H and $^{13}\text{C}\{^1\text{H}\}$ (proton-decoupled) spectra are acquired.

- The chemical shifts are referenced to the residual solvent peak of methanol-d₄ (¹H: ~3.31 ppm, ¹³C: ~49.15 ppm).[1]

Mandatory Visualizations

The following diagrams illustrate the logical workflows for the spectroscopic analysis of lithium methanolate.

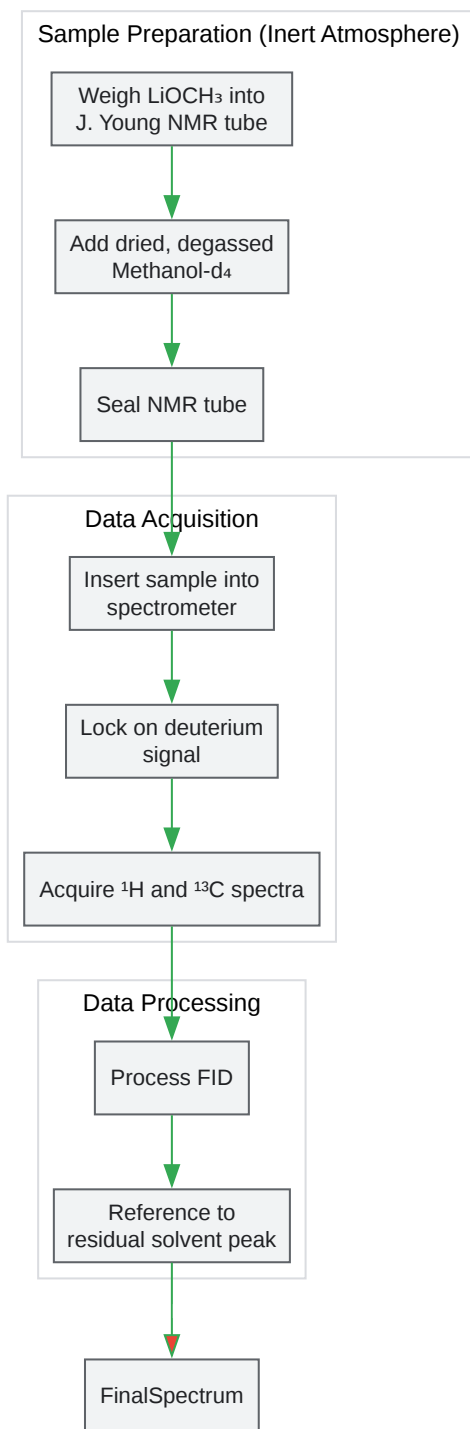
IR Spectroscopy Workflow for Air-Sensitive Solids



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Caption: Workflow for obtaining an IR spectrum of lithium methanolate.

NMR Spectroscopy Workflow for Air-Sensitive Samples



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